Comparative pKa Differentiation: 2-Bromo-3,6-difluorophenol vs. 2-Bromo-4,6-difluorophenol Regioisomer
Predicted pKa values derived from computational hydrogen-bonded complex correlations distinguish 2-bromo-3,6-difluorophenol from its 2-bromo-4,6-difluorophenol regioisomer, with the 3,6-difluoro arrangement conferring a lower pKa (6.12) compared to the 4,6-difluoro isomer (6.58) [1]. This 0.46-unit difference corresponds to approximately 2.9× higher acidity for the 3,6-isomer, attributable to the fluorine at the 3-position exerting a stronger electron-withdrawing inductive effect on the hydroxyl-bearing carbon than the fluorine at the 4-position in the comparator [1].
| Evidence Dimension | Acidity constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 6.12 |
| Comparator Or Baseline | 2-Bromo-4,6-difluorophenol: pKa = 6.58 |
| Quantified Difference | ΔpKa = -0.46 (2.9× greater acidity) |
| Conditions | Computational prediction using hydrogen-bonded complex correlations with ammonia; validated against experimental fluorophenol and bromophenol pKa datasets [1] |
Why This Matters
Lower pKa affects nucleophilicity and deprotonation behavior under basic reaction conditions, directly influencing etherification yields and coupling efficiencies.
- [1] AllJournals.cn. Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia. slh.alljournals.cn. View Source
